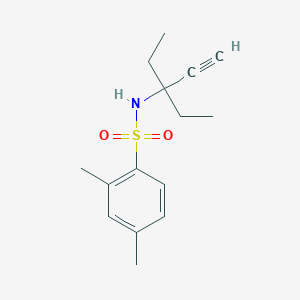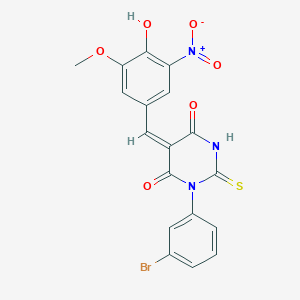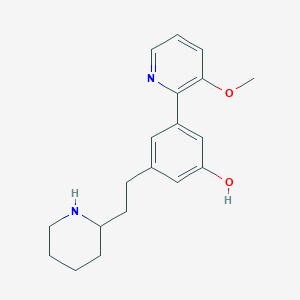
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DIDS and has been found to have a variety of interesting properties that make it useful for a range of applications. In
Mecanismo De Acción
The mechanism of action of DIDS is complex and not fully understood. It is known to inhibit chloride channels by binding to a specific site on the channel protein. This binding results in a conformational change in the protein that prevents chloride ions from passing through the channel. DIDS has also been found to inhibit the anion exchanger by binding to a specific site on the protein and preventing the exchange of anions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS are varied and depend on the specific application. Inhibition of chloride channels can result in a range of effects, including changes in cell volume, membrane potential, and the secretion of various compounds. Inhibition of the anion exchanger can result in changes in pH regulation, which can have a range of effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DIDS is its specificity for chloride channels and the anion exchanger. This specificity makes it a useful tool for studying the role of these proteins in various physiological processes. Additionally, DIDS is relatively stable and can be used in a range of experimental conditions. However, one limitation of DIDS is its potential for off-target effects. It is important to carefully control for these effects in experimental design.
Direcciones Futuras
There are many future directions for the use of DIDS in scientific research. One potential area of study is the role of chloride channels in cancer progression. It has been suggested that chloride channels may play a role in the migration and invasion of cancer cells, and DIDS could be used to study this process. Additionally, DIDS could be used to study the role of chloride channels in various neurological disorders, such as epilepsy and migraine. Finally, further research is needed to fully understand the mechanism of action of DIDS and its potential for off-target effects.
Conclusion:
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide, or DIDS, is a chemical compound that has been widely studied for its potential use in scientific research. Its specificity for chloride channels and the anion exchanger makes it a useful tool for studying the role of these proteins in various physiological processes. However, its potential for off-target effects must be carefully controlled for in experimental design. There are many future directions for the use of DIDS in scientific research, including the study of its potential role in cancer progression and neurological disorders.
Métodos De Síntesis
The synthesis method for DIDS involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with diethylpropargylamine. This reaction results in the formation of N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
DIDS has been used in scientific research for a variety of applications. One of its most common uses is as an inhibitor of chloride channels. Chloride channels are important for a variety of physiological processes, and their inhibition can have a range of effects. DIDS has also been used as an inhibitor of the anion exchanger, which is important for the regulation of pH in cells. Additionally, DIDS has been used as a tool for studying the role of chloride channels in various physiological processes, such as the regulation of insulin secretion.
Propiedades
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-6-15(7-2,8-3)16-19(17,18)14-10-9-12(4)11-13(14)5/h1,9-11,16H,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCUZIISIQQAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S*,4S*,5R*)-4-{[(carboxymethyl)(methyl)amino]carbonyl}-5-(4-chlorophenyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5434207.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5434212.png)
![2-(1,1,2,2-tetrafluoroethoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5434215.png)
![3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5434224.png)
![1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5434226.png)
![N-cyclopentyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5434232.png)



![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzamide](/img/structure/B5434250.png)
![N~2~-{[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5434258.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5434264.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5434285.png)
